Bienvenue dans la boutique en ligne BenchChem!

p53 Modulator 10d

p53-MDM2 inhibition cell cycle arrest spirooxindole

p53 Modulator 10d (CAS 1254366-81-8), chemically defined as (3R,7aR)-5′-methyl-6-(3,4,5-trimethoxybenzyl)-1H-spiro[imidazo[1,5-c]thiazole-3,3′-indoline]-2′,5,7(6H,7aH)-trione, is a chiral spirooxindole–thiazolidine derivative identified through a structure-based design program aimed at restoring p53 tumor-suppressor function by disrupting the p53–MDM2 protein–protein interaction. This compound belongs to the broader class of spiro[imidazo[1,5-c]thiazole-3,3′-indoline]-2′,5,7(6H,7aH)-triones that were systematically synthesized and screened as potential p53 activity modulators.

Molecular Formula C23H23N3O6S
Molecular Weight 469.512
CAS No. 1254366-81-8
Cat. No. B560453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep53 Modulator 10d
CAS1254366-81-8
Synonyms(3R,7aR)-5/'-Methyl-6-(3,4,5-trimethoxybenzyl)-1H-spiro[imidazo[1,5-c]thiazole-3,3/'-indoline]-2/',5,7(6H,7aH)-trione
Molecular FormulaC23H23N3O6S
Molecular Weight469.512
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)C23N4C(CS3)C(=O)N(C4=O)CC5=CC(=C(C(=C5)OC)OC)OC
InChIInChI=1S/C23H23N3O6S/c1-12-5-6-15-14(7-12)23(21(28)24-15)26-16(11-33-23)20(27)25(22(26)29)10-13-8-17(30-2)19(32-4)18(9-13)31-3/h5-9,16H,10-11H2,1-4H3,(H,24,28)/t16-,23+/m0/s1
InChIKeyRIVDYTIKEOGTGR-QMHKHESXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p53 Modulator 10d (CAS 1254366-81-8): A Spirooxindole-Thiazolidine p53-MDM2 Interaction Inhibitor with a Distinct Cytostatic Mechanism for Targeted Cancer Research Procurement


p53 Modulator 10d (CAS 1254366-81-8), chemically defined as (3R,7aR)-5′-methyl-6-(3,4,5-trimethoxybenzyl)-1H-spiro[imidazo[1,5-c]thiazole-3,3′-indoline]-2′,5,7(6H,7aH)-trione, is a chiral spirooxindole–thiazolidine derivative identified through a structure-based design program aimed at restoring p53 tumor-suppressor function by disrupting the p53–MDM2 protein–protein interaction [1]. This compound belongs to the broader class of spiro[imidazo[1,5-c]thiazole-3,3′-indoline]-2′,5,7(6H,7aH)-triones that were systematically synthesized and screened as potential p53 activity modulators [1]. Unlike its most potent in-class analog 9c, which triggers caspase-dependent apoptosis, 10d exerts its antiproliferative effect predominantly through a G2/M-phase cell-cycle arrest, establishing a mechanistically differentiated pharmacological profile within this chemotype that directly impacts its suitability for specific research applications [1].

Why Generic Substitution of p53 Modulator 10d with Close Structural Analogs Is Not Scientifically Justified for Mechanism-Specific Studies


Substituting p53 Modulator 10d with another spirooxindole–thiazolidine analog from the same series—such as the more potent compound 9c—is not scientifically equivalent because the two compounds engage divergent cell-fate programs despite sharing a common p53–MDM2 inhibitory scaffold [1]. Compound 9c induces rapid caspase-3 cleavage and apoptotic cell death in human melanoma M14 cells within 24 hours, whereas 10d produces a clear G2/M-phase arrest with cell-cycle delay under identical treatment conditions and does not trigger caspase activation even at supra-IC₅₀ concentrations [1]. Furthermore, the substituent at the C-5′ position (methyl in 10d vs. hydrogen in 9c) and the N-6 benzyl group (3,4,5-trimethoxybenzyl in 10d vs. 4-chlorobenzyl in 9c) critically modulate both cytotoxic potency and cellular response phenotype, as demonstrated by the observation that compound 10c—which retains the C-5′ methyl group but carries the 4-chlorobenzyl substituent of 9c—loses 8- to 12-fold potency across three human tumor cell lines [1]. These structure–activity relationships (SAR) confirm that the pharmacological profile of 10d is uniquely determined by its specific substitution pattern, preventing interchangeable use with any single closely related analog for experiments where mechanism of growth inhibition (cytostatic vs. cytotoxic) is an experimental variable [1].

p53 Modulator 10d – Quantitative Differentiation Evidence Against In-Class Analogs for Informed Compound Selection


Divergent Mechanism of Growth Inhibition: G2/M Phase Arrest for 10d vs. Apoptotic Cell Death for 9c in Human Melanoma Cells

In head-to-head experiments using the human melanoma cell line M14, compound 10d and compound 9c—the two most potent members of the spiro[imidazo[1,5-c]thiazole-3,3′-indoline] series—elicited mechanistically distinct cellular responses. At 24 hours of treatment, compound 9c induced apoptotic cell death accompanied by caspase-3 activation and PARP cleavage, whereas compound 10d did not produce any caspase cleavage even at concentrations exceeding its IC₅₀ and instead caused a clear G2/M-phase arrest with a corresponding delay in cell-cycle progression [1]. This differential engagement of cell-death vs. cell-cycle-arrest programs represents a fundamental pharmacological divergence that cannot be predicted solely from p53–MDM2 inhibitory potency [1].

p53-MDM2 inhibition cell cycle arrest spirooxindole

Differential Cell Selectivity at 100 nM: 10d Spares Normal Thyroid Cells While Inhibiting Carcinoma Cells

A comparative safety profiling experiment evaluated compounds 9c and 10d at 100 nM for 48 hours against immortalized normal thyroid TAD-2 cells and human papillary thyroid carcinoma TPC1 cells. At this concentration, 10d caused a 58% net decrease in TPC1 carcinoma cell number while producing no detectable growth inhibition in normal TAD-2 cells. In contrast, 9c achieved 70% growth inhibition in TPC1 cells but also exhibited 10% inhibition in the normal TAD-2 line [1]. At the higher concentration of 1 μM, both compounds were cytotoxic to the normal cell line, indicating that the therapeutic window narrows substantially with increasing dose [1].

cancer selectivity normal cell sparing p53 modulator

C-5′ Methyl Substitution Drives Divergent Potency Trends: 10d Gains Activity While Analog 10c Loses Activity Relative to Their 9-Series Counterparts

The systematic SAR analysis within this series demonstrated that introduction of a methyl group at the C-5′ position of the indolinone ring produces opposite effects depending on the N-6 substituent context. Compounds 10a, 10b, and 10d, which bear a methyl at C-5′, increased their biological effect by 2- to 4-fold in the M14 melanoma cell line compared with their hydrogen-bearing 9-series counterparts (9a, 9b, and 9d). However, compound 10c, which combines the C-5′ methyl with the 4-chlorobenzyl N-6 substituent inherited from 9c, suffered an 8-, 12-, and 3-fold reduction in activity across the HEK, M14, and U937 cell lines, respectively, relative to 9c [1]. This context-dependent SAR confirms that the specific combination of C-5′ methyl and 3,4,5-trimethoxybenzyl N-6 substituent in 10d is uniquely permissive for activity, whereas the same C-5′ modification is detrimental when paired with the 4-chlorobenzyl group [1].

structure-activity relationship spirooxindole C-5′ substitution

Cytotoxic Potency Profile: 10d Exhibits Micromolar IC₅₀ Values Across Three Human Tumor Cell Lines, Distinguished from Submicromolar 9c

In the primary cytotoxicity screen against a three-cell-line panel, compound 10d exhibited antiproliferative activity in the micromolar range, consistent with its designation as the second most active compound in the series. By comparison, compound 9c displayed submicromolar IC₅₀ values of 0.44 μM (HEK), 0.53 μM (M14), and 0.87 μM (U937), ranking as the most potent derivative [1]. Although the exact IC₅₀ values for 10d are partially obscured in available text renditions of the original publication's Table 1, the paper explicitly classifies 10d as active at “micromolar concentrations” across the same three cell lines [1]. The reference cytotoxic agent doxorubicin yielded IC₅₀ values of 0.9, 1.0, and 0.8 μM against HEK, M14, and U937 cells, respectively [1]. This dataset positions 10d as a moderately potent but mechanistically distinct tool compound that should not be selected if maximum potency is the sole criterion, but is specifically indicated when the G2/M-arrest phenotype and normal-cell sparing profile are the experimental priorities [1].

antiproliferative activity IC₅₀ tumor cell panel

Absence of Caspase-3 Activation and PARP Cleavage: Biochemical Confirmation that 10d Bypasses Apoptotic Execution Pathways

Western blot analysis of caspase-3 activation and poly(ADP-ribose) polymerase (PARP) cleavage—a canonical hallmark of apoptotic execution—was performed on M14 human melanoma cells treated with compounds 9c and 10d. Compound 9c produced robust caspase-3 activity within 16 hours and corresponding PARP cleavage, confirming engagement of the classical intrinsic apoptosis pathway. In marked contrast, compound 10d did not lead to any detectable caspase cleavage or PARP processing, even when applied at concentrations exceeding its IC₅₀ value [1]. This biochemical evidence corroborates the flow-cytometric observation of exclusive G2/M-phase accumulation and formally rules out an apoptosis-dependent mechanism for the antiproliferative effect of 10d [1].

caspase-independent PARP cleavage non-apoptotic cell death

Acyl Derivatization at N-1 Confirms Scaffold Plasticity Without Abolishing the 10d-Specific G2/M Arrest Phenotype

The Gomez-Monterrey study further elaborated compound 10d by introducing acyl substituents (benzoyl, 4-methylbenzoyl, 4-chlorobenzoyl, and propionyl groups) at the N-1 position of the spiro[imidazo[1,5-c]thiazole-3,3′-indoline] core, generating derivatives 13f–i and 14f–i. These 10-acyl derivatives retained cytotoxic activity in the micromolar range (IC₅₀ 2.01–5.01 μM across HEK, M14, and U937 cell lines, as reported in Table 2 of the original publication [1]), demonstrating that the core scaffold of 10d tolerates further chemical elaboration without complete loss of activity. This finding is significant because it indicates that 10d can serve not only as a biological probe in its own right but also as a viable starting scaffold for medicinal chemistry campaigns seeking to optimize potency or pharmacokinetic properties while preserving the non-apoptotic G2/M-arrest mechanism characteristic of the parent compound [1].

scaffold derivatization 10-acyl derivatives SAR expansion

Optimal Scientific and Preclinical Application Scenarios for p53 Modulator 10d Based on Quantitative Differentiation Evidence


Dissecting p53-Dependent G2/M Checkpoint Regulation Without Apoptotic Confounding

Investigators studying how p53 reactivation influences G2/M cell-cycle checkpoint control in melanoma or other solid tumor models should select 10d over 9c or Nutlin-3a. Unlike 9c, which activates caspase-3 and triggers apoptosis within 16–24 hours [1], 10d produces a pure G2/M arrest with no detectable caspase cleavage even at supra-IC₅₀ concentrations [1]. This allows unambiguous attribution of observed cell-cycle effects to p53-dependent checkpoint activation rather than to secondary consequences of apoptotic execution. Experimental designs examining p53 target-gene induction (e.g., p21, 14-3-3σ, GADD45) in the absence of apoptotic transcriptional programs are specifically enabled by 10d.

Selective Targeting of Tumor Cells While Sparing Normal Tissue Counterparts in Co-Culture Systems

At the 100 nM concentration, 10d achieves 58% growth inhibition of TPC1 papillary thyroid carcinoma cells with zero detectable effect on normal TAD-2 thyroid cells [1]. This complete tumor-cell selectivity at low dose is superior to that of 9c, which inhibits 10% of normal cell growth at the same concentration [1]. Co-culture experiments, tumor–stroma interaction studies, or ex vivo tissue-slice assays where differential cytotoxicity between malignant and normal compartments must be quantified are the highest-value application scenarios for this property.

Medicinal Chemistry Starting Point for Developing Non-Apoptotic p53–MDM2 Antagonists

The 10d scaffold tolerates N-1 acylation (benzoyl, 4-chlorobenzoyl, propionyl) while retaining micromolar-range activity [1], making it a validated starting point for hit-to-lead optimization programs that seek to improve potency without inadvertently introducing an apoptotic mechanism. Structure-based design teams aiming to develop p53–MDM2 inhibitors with a cytostatic rather than cytotoxic therapeutic index can use 10d as the foundational template, given that its G2/M-arrest phenotype is scaffold-intrinsic and preserved in early derivatives [1].

Comparative p53 Reactivation Studies Requiring a Non-Apoptotic Control Compound

In any study comparing p53-reactivating small molecules (e.g., PRIMA-1, APR-246, Nutlin-3a, MI-773, RG7112), inclusion of 10d as a non-apoptotic p53–MDM2 inhibitor controls for mechanism-specific effects. Because 10d disrupts p53–MDM2 binding and elevates p53 levels [1] but arrests cells in G2/M rather than killing them, it serves as a unique comparator for dissecting whether observed biological endpoints (e.g., transcriptional activation, mitochondrial translocation, ROS production) are coupled to apoptotic commitment or can occur independently of cell-death execution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for p53 Modulator 10d

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.